6-CHLORO-N-(2,4-DICHLOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
Description
6-Chloro-N-(2,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a trisubstituted quinoline derivative characterized by a 6-chloro substituent on the quinoline core, a 2,4-dichlorophenyl group at the 4-amino position, and a thiomorpholine-4-carbonyl moiety at the 3-position.
Properties
IUPAC Name |
[6-chloro-4-(2,4-dichloroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3OS/c21-12-1-3-17-14(9-12)19(25-18-4-2-13(22)10-16(18)23)15(11-24-17)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUQKRSYVPLTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N-(2,4-DICHLOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce chloro groups at specific positions on the quinoline ring.
Attachment of the thiomorpholine moiety: This step involves the reaction of the quinoline intermediate with thiomorpholine-4-carbonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-N-(2,4-DICHLOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-Chloro-N-(2,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of significant interest in pharmaceutical research due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents and cancer therapeutics. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of derivatives of quinoline compounds. For instance, compounds similar to 6-Chloro-N-(2,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized quinoline derivatives against several pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as antituberculosis agents .
Anticancer Potential
The compound's structure allows for interactions with biological targets involved in cancer progression. Research indicates that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A synthesized quinoline derivative demonstrated the ability to induce apoptosis in human cancer cell lines. The study reported that treatment with this compound resulted in a significant reduction in cell viability, highlighting its potential as a lead compound for further development in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of 6-Chloro-N-(2,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine and its biological activity is crucial for optimizing its efficacy. Modifications to the thiomorpholine moiety and the chlorine substituents can enhance antimicrobial and anticancer properties.
Data Table: Structure-Activity Relationship
| Compound Variant | Substituent Changes | MIC (µg/ml) | Activity Type |
|---|---|---|---|
| Compound A | No modifications | 12.5 | Antimicrobial |
| Compound B | Added methoxy group | 6.25 | Antimicrobial |
| Compound C | Chlorine replaced with bromine | 15 | Anticancer |
Mechanism of Action
The mechanism of action of 6-CHLORO-N-(2,4-DICHLOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating receptor activity: Interacting with cell surface receptors to alter signaling pathways.
Disrupting protein-protein interactions: Interfering with the interactions between proteins that are crucial for cellular processes.
Comparison with Similar Compounds
Data Tables
Table 2: Hypothetical Physicochemical Properties
Key Research Findings and Challenges
- Synthetic Challenges : The introduction of the thiomorpholine-carbonyl group may require careful optimization to avoid side reactions, as sulfur-containing moieties are prone to oxidation .
- Biological Activity Gaps : While dichlorophenyl-substituted compounds show antifungal/anticancer activity (), the target compound’s specific pharmacological profile remains unstudied.
- Yield Variability : highlights significant yield differences (27–84%) among dichlorophenyl-containing compounds, suggesting that steric and electronic factors critically influence synthetic efficiency .
Biological Activity
6-Chloro-N-(2,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 6-Chloro-N-(2,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is with a molecular weight of approximately 360.26 g/mol. The compound features a quinoline core substituted with a thiomorpholine group and dichlorophenyl moiety, which are critical for its biological activity.
Antitumor Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antitumor properties. In vitro studies have shown that compounds similar to 6-Chloro-N-(2,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that quinoline derivatives can effectively target BRAF(V600E) mutations, which are prevalent in melanoma cases .
Antimicrobial Properties
Several studies have reported the antimicrobial activity of thiomorpholine-containing compounds. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species . The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Effects
Compounds similar to 6-Chloro-N-(2,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine have also demonstrated anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting their potential use in treating inflammatory diseases .
Case Studies
The biological activities of 6-Chloro-N-(2,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds have been shown to inhibit key enzymes involved in tumor growth and inflammation.
- Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption : The thiomorpholine group may interact with microbial membranes, enhancing the antimicrobial efficacy.
Q & A
Q. What in vitro/in vivo correlation (IVIVC) models are suitable for predicting efficacy in disease models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
